REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].[CH:12](OCC)(OCC)OCC.Cl(O)(=O)(=O)=O>CCOCC>[OH:8][C:6]1[CH:7]=[C:2]2[C:3]([C:9](=[O:11])[CH:10]=[CH:12][O:1]2)=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
0.26 mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1)O)C(C)=O
|
Name
|
|
Quantity
|
232 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
26.4 mL
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
solids were precipitated
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
CUSTOM
|
Details
|
the dried solids were transferred into a 1000 mL round bottomed flask
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours after 250 mL hot water
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
Sucking filtration
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2C(C=COC2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.69 g | |
YIELD: PERCENTYIELD | 53.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |